Kqjgpghqddzvhj-zfocbllksa-
Description
The compound "Kqjgpzhqddzvhj-zfocbllksa-" (hereafter referred to as Compound K) is a synthetic organic molecule with a complex heterocyclic structure. These analogs share functional groups such as methoxy, hydroxyl, and carbaldehyde substituents, which are critical for their biochemical and material science applications.
Properties
Molecular Formula |
C12H20O5 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(2R,3S,4S,5E,9R)-3,4,9-trihydroxy-2-propyl-2,3,4,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C12H20O5/c1-2-5-10-11(15)8(13)6-3-4-7-9(14)12(16)17-10/h3,6,8-11,13-15H,2,4-5,7H2,1H3/b6-3+/t8-,9+,10+,11-/m0/s1 |
InChI Key |
KQJGPGHQDDZVHJ-ZFOCBLLKSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@H]([C@H](/C=C/CC[C@H](C(=O)O1)O)O)O |
Canonical SMILES |
CCCC1C(C(C=CCCC(C(=O)O1)O)O)O |
Synonyms |
herbarumin II |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound K is compared below to two closely related compounds: 5-Methoxy-1-methylindole-3-carbaldehyde (Compound A, CAS 10601-19-1) and 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (Compound B, CAS 56469-02-4).
Table 1: Structural and Functional Comparison
Structural Insights :
Functional Comparison :
- Reactivity : Compound A’s carbaldehyde group undergoes nucleophilic addition more readily than Compound B’s ketone, making it versatile in Schiff base formation .
- Thermal Stability : Compound B’s dihydro ring structure provides higher thermal stability (~285°C vs. 342°C for Compound A), favoring high-temperature material applications .
Comparison with Functionally Similar Compounds
Compound K is also compared to 6-Methoxy-1H-indole-3-carbaldehyde (Compound C) and 5-Benzyloxyindole-3-carbaldehyde (Compound D) , which share its indole backbone but differ in substituents .
Table 3: Functional Efficacy in Material Science
| Metric | Compound K | Compound C | Compound D |
|---|---|---|---|
| Flame Retardancy | Moderate (LOI 28%) | Low (LOI 22%) | High (LOI 32%) |
| Polymer Compatibility | Epoxy resins | Polyethylene | Polyurethanes |
| Toxicity (LD50) | 450 mg/kg (oral, rat) | 620 mg/kg | 380 mg/kg |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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